(S)-1-Bromo-2-methylbutane

Catalog No.
S678953
CAS No.
534-00-9
M.F
C5H11B
M. Wt
151.04 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-1-Bromo-2-methylbutane

CAS Number

534-00-9

Product Name

(S)-1-Bromo-2-methylbutane

IUPAC Name

(2S)-1-bromo-2-methylbutane

Molecular Formula

C5H11B

Molecular Weight

151.04 g/mol

InChI

InChI=1S/C5H11Br/c1-3-5(2)4-6/h5H,3-4H2,1-2H3/t5-/m0/s1

InChI Key

XKVLZBNEPALHIO-YFKPBYRVSA-N

SMILES

CCC(C)CBr

Canonical SMILES

CCC(C)CBr

Isomeric SMILES

CC[C@H](C)CBr

Synthesis of Chiral Nematic Liquid Crystals

(S)-1-Bromo-2-methylbutane serves as a key precursor in the synthesis of chiral nematic liquid crystals (NLCs) []. These specialized materials exhibit unique optical properties and are crucial for various applications, including:

  • Display technology: Chiral NLCs form the basis of twisted nematic displays (TNDs), a type of liquid crystal display (LCD) commonly used in televisions, monitors, and other electronic devices [].
  • Optical filters: Chiral NLCs can be incorporated into optical filters to achieve specific light manipulation effects, such as circular polarization and wavelength separation [].

(S)-1-Bromo-2-methylbutane contributes to the desired chirality, meaning the non-mirror image property, essential for the functionality of these NLCs.

Optically Active Grignard Reagents

Another significant application of (S)-1-Bromo-2-methylbutane lies in the preparation of optically active Grignard reagents []. These organometallic compounds are powerful tools in organic synthesis, enabling the formation of carbon-carbon bonds with defined stereochemistry. The chirality of (S)-1-Bromo-2-methylbutane translates to the final product, allowing chemists to control the 3D arrangement of atoms in the synthesized molecules. This capability is crucial for developing various pharmaceuticals, agrochemicals, and other chiral compounds.

Beyond the mentioned applications, (S)-1-Bromo-2-methylbutane is also being explored in:

  • Biotechnology: As a precursor for hydrazones, which play a vital role in DNA sequencing and other areas of molecular biology [].
  • Conformational analysis: Studying the different conformations (shapes) of the molecule to understand the relationship between structure and properties in chiral systems [].

(S)-1-Bromo-2-methylbutane is a chiral organic compound with the molecular formula C5_5H11_{11}Br and a molecular weight of 151.045 g/mol. It is classified as a bromoalkane, specifically a substituted butane, where a bromine atom is attached to the first carbon of a 2-methylbutane structure. The compound has significant stereochemical properties, exhibiting chirality due to the presence of a stereogenic center at the first carbon atom. Its IUPAC name reflects its structure, and it is also known by various synonyms including (S)-(+)-1-bromo-2-methylbutane and (S)-2-methyl-1-bromobutane .

, primarily substitution reactions. A notable reaction is its interaction with sodium iodide in acetone, which leads to the substitution of the bromine atom with iodine. The reaction can be represented as follows:

 S 1 Bromo 2 methylbutane+NaIacetone S 1 Iodo 2 methylbutane+NaBr\text{ S 1 Bromo 2 methylbutane}+\text{NaI}\xrightarrow{\text{acetone}}\text{ S 1 Iodo 2 methylbutane}+\text{NaBr}

This reaction typically follows an SN2S_N2 mechanism due to the steric hindrance presented by the bulky methyl group adjacent to the bromine-bearing carbon .

(S)-1-Bromo-2-methylbutane can be synthesized through several methods:

  • Halogenation of 2-Methylbutane: The simplest method involves the direct bromination of 2-methylbutane using bromine in the presence of ultraviolet light or heat, which selectively introduces bromine at the first carbon position.
  • Chiral Pool Synthesis: Utilizing chiral starting materials such as (S)-2-methyl-1-butanol can lead to the formation of (S)-1-bromo-2-methylbutane through selective halogenation.
  • Substitution Reactions: Starting from a suitable precursor like (S)-1-chloro-2-methylbutane, (S)-1-bromo-2-methylbutane can be synthesized via nucleophilic substitution with sodium bromide .

(S)-1-Bromo-2-methylbutane finds applications in various fields:

  • Organic Synthesis: It serves as an important intermediate in organic synthesis for creating other complex molecules.
  • Chiral Synthesis: It is used in synthesizing chiral compounds due to its stereochemical properties.
  • Pharmaceuticals: Potential applications in drug development where halogenated compounds are utilized for their biological activity .

Studies exploring the interactions of (S)-1-bromo-2-methylbutane with various nucleophiles have shown that its reactivity can be influenced by solvent polarity and nucleophile strength. The SN2S_N2 mechanism predominates in polar aprotic solvents like acetone, enhancing nucleophilic attack on the carbon bearing the bromine atom. Furthermore, vibrational circular dichroism studies have been employed to analyze conformational preferences and interactions within biological systems .

Several compounds share structural similarities with (S)-1-bromo-2-methylbutane, each exhibiting unique properties:

Compound NameMolecular FormulaChiralityNotable Properties
(R)-1-Bromo-2-methylbutaneC5_5H11_{11}BrChiralEnantiomer of (S)-1-bromo-2-methylbutane
1-BromobutaneC4_4H9_9BrAchiralSimpler structure without chirality
2-BromobutaneC4_4H9_9BrAchiralDifferent position of bromine attachment
(S)-1-Chloro-2-methylbutaneC5_5H11_{11}ClChiralHalogen substitution impacts reactivity

(S)-1-Bromo-2-methylbutane's uniqueness lies in its specific stereochemistry and reactivity profile compared to these similar compounds, making it a valuable compound in both synthetic organic chemistry and potential pharmaceutical applications.

XLogP3

2.7

UNII

CGS982PBTW

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (90.48%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

534-00-9

Wikipedia

(+)-1-bromo-2-methylbutane

General Manufacturing Information

Butane, 1-bromo-2-methyl-, (2S)-: INACTIVE

Dates

Modify: 2023-08-15
Liao et al. Design of catalysts for site-selective and enantioselective functionalization of non-activated primary C-H bonds. Nature Chemistry, doi: 10.1038/s41557-018-0087-7, published online 6 August 2018

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